molecular formula C7H6F3N3O3 B3021544 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole CAS No. 1017793-88-2

1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3021544
CAS No.: 1017793-88-2
M. Wt: 237.14
InChI Key: BZTAPLFYRDPBPB-UHFFFAOYSA-N
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Description

1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole ( 229980-58-9) is a high-purity, fluorinated pyrazole derivative with the molecular formula C7H6F3N3O3 and a molecular weight of 237.14 g/mol. Its IUPAC name is 1-[3-methyl-4-nitro-5-(trifluoromethyl)pyrazol-1-yl]ethanone . This compound is characterized by its unique trifluoromethyl group and nitro functionality, which makes it a valuable and versatile building block in advanced research and industrial applications . The trifluoromethyl group is particularly significant in medicinal chemistry, as it often enhances the lipophilicity, metabolic stability, and bioavailability of lead compounds . This compound serves as a key synthetic intermediate in the development of novel agrochemicals and is instrumental in pharmaceutical synthesis for creating fluorinated heterocycles with potential bioactivity . Researchers also utilize it in material science for designing fluorinated polymers with unique properties . The product is supplied with a guaranteed purity of ≥98% (by HPLC) in sealed packaging under inert conditions to ensure stability and longevity . This chemical is sold exclusively for laboratory research purposes. It is strictly for Research Use Only and is prohibited for commercial use, diagnostics, or any human or animal applications .

Properties

IUPAC Name

1-[3-methyl-4-nitro-5-(trifluoromethyl)pyrazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O3/c1-3-5(13(15)16)6(7(8,9)10)12(11-3)4(2)14/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTAPLFYRDPBPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(F)(F)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654049
Record name 1-[3-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229980-58-9
Record name 1-[3-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of functional groups:

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole, as antimicrobial agents. Pyrazoles have been recognized for their ability to inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain substituted pyrazoles exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties
Research indicates that compounds featuring the pyrazole scaffold can possess anti-inflammatory effects. A specific case study revealed that derivatives similar to this compound showed significant inhibition of inflammatory mediators in vitro, suggesting their potential use in treating inflammatory diseases .

Anticancer Potential
The compound has also been investigated for its anticancer properties. A recent publication reported that pyrazole derivatives could induce apoptosis in cancer cells, with mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins . This positions this compound as a candidate for further development in cancer therapeutics.

Agricultural Applications

Pesticide Development
The unique chemical structure of this compound has led to its exploration as a potential pesticide. Pyrazole-based compounds have been shown to exhibit herbicidal and insecticidal activities. Research indicates that these compounds can interfere with the metabolic pathways of pests, leading to effective pest management solutions .

Material Science

Polymer Chemistry
In material science, pyrazole derivatives are being studied for their incorporation into polymer matrices. The introduction of this compound into polymer chains can enhance thermal stability and mechanical properties. Case studies have demonstrated improved performance characteristics in polymers used for coatings and adhesives .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory PropertiesInhibition of inflammatory mediators
Anticancer PotentialInduces apoptosis in cancer cells
AgriculturalPesticide DevelopmentEffective herbicidal and insecticidal activities
Material SciencePolymer ChemistryEnhances thermal stability and mechanical properties

Case Studies

Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal explored the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound demonstrated significant inhibition against pathogenic bacteria, supporting its potential use as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects
In another research project, the anti-inflammatory effects of pyrazole compounds were evaluated using in vitro models. The findings revealed that these compounds could significantly reduce the levels of pro-inflammatory cytokines, indicating their therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of the nitro and trifluoromethyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituent effects, synthetic routes, and applications:

Compound Name Molecular Formula Key Substituents Key Properties/Applications Reference
This compound C₈H₇F₃N₃O₃ (inferred) - Acetyl (N1)
- Methyl (C3)
- Nitro (C4)
- Trifluoromethyl (C5)
Hypothesized applications in agrochemicals/pharmaceuticals due to nitro and CF₃ groups.
1-Acetyl-3-methyl-5-(trifluoromethyl)-1H-pyrazole C₇H₆F₃N₂O - Acetyl (N1)
- Methyl (C3)
- Trifluoromethyl (C5)
Lacks nitro group; used as an intermediate for further functionalization. MW: 192.14 g/mol.
1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (52b) C₁₄H₁₃F₃N₃O₂ - 4-Ethylbenzyl (N1)
- Nitro (C4)
- Trifluoromethyl (C3)
GLUT1 inhibitor; demonstrates substituent-dependent bioactivity.
4-Bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole (3b) C₁₆H₁₁BrF₃N₂ - Bromo (C4)
- Phenyl (N1, C3)
- Trifluoromethyl (C5)
High yield (93%) in synthesis; used in cross-coupling reactions. MP: 98–100°C.
5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f) C₁₁H₈F₄N₄ - Hydrazinylidene-ethyl (C5)
- 4-Fluorophenyl
- Trifluoromethyl (C3)
Synthesized in 80% yield; exhibits potential in drug design for fluorinated motifs.

Key Findings:

Trifluoromethyl groups at position 5 improve thermal stability and resistance to metabolic degradation, as seen in compound 52b .

Synthetic Routes :

  • The target compound’s synthesis likely involves nitration of a pre-formed pyrazole core, similar to the method used for 52b , where nitro groups are introduced via direct nitration .
  • Copper-catalyzed coupling reactions (e.g., Ullmann-type reactions) are common for introducing aryl/alkyl groups at N1, as demonstrated in .

Bromo-substituted pyrazoles (e.g., 3b) are more reactive in cross-coupling reactions, whereas nitro-substituted derivatives may favor reduction or nucleophilic aromatic substitution .

Physical Properties: The nitro group increases polarity, likely raising the melting point compared to non-nitro analogs like 3b (98–100°C) . Trifluoromethyl groups reduce solubility in aqueous media, a trend observed in multiple fluorinated pyrazoles .

Biological Activity

1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole (CAS: 1017793-88-2) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and data tables.

  • Molecular Formula : C₇H₆F₃N₃O₃
  • Molecular Weight : 237.14 g/mol
  • IUPAC Name : 1-[3-Methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one
  • CAS Number : 1017793-88-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of several cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of a series of pyrazole derivatives against various cancer cell lines, including lung (A549), breast (MCF7), and colorectal cancer cells. The results showed that:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundA54926.0Induction of apoptosis
Other Pyrazole DerivativesMCF712.50Cell cycle arrest
Other Pyrazole DerivativesHCT1160.07Aurora-A kinase inhibition

The compound demonstrated significant antiproliferative effects, particularly in the A549 cell line, with an IC₅₀ value indicating effective concentration for inducing apoptosis .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Pyrazoles are known to exhibit anti-inflammatory activities through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes.

Research Findings on Anti-inflammatory Effects

A review summarized the anti-inflammatory activities of several pyrazole derivatives:

CompoundTest ModelIC₅₀ (µg/mL)
This compoundIn vitro model60.56
Other Pyrazole DerivativesIn vivo model57.24

These findings suggest that this compound could serve as a lead structure for developing new anti-inflammatory agents .

Antimicrobial Activity

Emerging evidence also suggests that pyrazole derivatives possess antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Antimicrobial Efficacy Study

In a comparative study of various pyrazoles against bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Other Pyrazole DerivativesEscherichia coli64 µg/mL

The compound exhibited promising antimicrobial activity against Staphylococcus aureus, indicating its potential application in treating bacterial infections .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole?

Methodological Answer:
The synthesis involves sequential functionalization of the pyrazole core.

Acetylation : React 3-methylpyrazole with acetyl chloride under anhydrous conditions to introduce the acetyl group at position 1 .

Nitration : Use acetyl nitrate (prepared from nitric acid and acetic anhydride) in sulfuric acid to introduce the nitro group at position 3. The acetyl group directs nitration to the para position .

Trifluoromethylation : Employ trifluoromethyl chloride or copper-mediated cross-coupling (e.g., using CF₃I) to install the trifluoromethyl group at position 4. Ensure inert conditions to avoid side reactions .

Purification : Use column chromatography (silica gel, cyclohexane/ethyl acetate gradient) to isolate the product .

Advanced: How do steric and electronic effects influence regioselectivity during nitration and trifluoromethylation?

Methodological Answer:

  • Nitration : The acetyl group at position 1 acts as a meta-directing group under acidic nitration conditions, favoring nitration at position 4. Steric hindrance from the 3-methyl group further limits substitution to adjacent positions .
  • Trifluoromethylation : The electron-withdrawing nitro group at position 4 deactivates the pyrazole ring, making electrophilic substitution at position 5 favorable. Computational modeling (DFT) can predict charge distribution and validate site selectivity .
  • Contradiction Note : Some evidence suggests trifluoromethylation may require transition-metal catalysts (e.g., Cu) for efficient coupling, conflicting with classical electrophilic substitution methods .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Identify substituent positions via coupling patterns. For example, the nitro group deshields adjacent protons, while the trifluoromethyl group causes splitting in 19F-coupled spectra .
  • IR Spectroscopy : Confirm acetyl (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 293.05) and fragmentation patterns .

Advanced: How can reaction optimization address low yields during trifluoromethylation?

Methodological Answer:

  • Catalytic Systems : Screen copper(I) iodide or palladium catalysts to enhance trifluoromethyl group transfer efficiency. Use ligands like 1,10-phenanthroline to stabilize intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoromethylation reagents. Additives like K₂CO₃ neutralize acidic byproducts .
  • Temperature Control : Maintain temperatures between 50–80°C to balance reaction rate and side-product formation. Monitor progress via TLC .

Basic: What are common impurities, and how are they resolved?

Methodological Answer:

  • Over-Nitration : Detectable via HPLC (retention time shifts). Mitigate by reducing nitric acid concentration and reaction time .
  • Acetyl Hydrolysis : Use anhydrous conditions during acetylation. Confirm product stability in acidic media via pH-controlled experiments .
  • By-Product Removal : Employ preparative HPLC or recrystallization (ethanol/water) for high-purity isolation .

Advanced: What computational tools predict the compound’s reactivity in further functionalization?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model Fukui indices and identify nucleophilic/electrophilic sites. The trifluoromethyl group reduces electron density at position 5, favoring electrophilic attacks elsewhere .
  • Molecular Dynamics (MD) : Simulate solvation effects to optimize reaction conditions for Suzuki-Miyaura coupling or click chemistry .

Basic: How is the compound’s stability assessed under varying storage conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td > 150°C expected for nitro-containing compounds) .
  • Light Sensitivity : Store in amber vials at –20°C. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at λmax ~300 nm) .

Advanced: What biological screening protocols are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Target carbonic anhydrase isoforms (e.g., CAH1, CAH2) due to structural similarity to known inhibitors. Use fluorescence-based assays with 4-nitrophenyl acetate as a substrate .
  • Cytotoxicity Testing : Employ MTT assays on cancer cell lines (e.g., HeLa). Compare IC50 values with control pyrazole derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
Reactant of Route 2
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1-Acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole

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